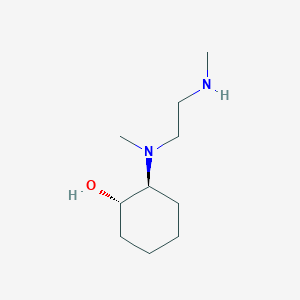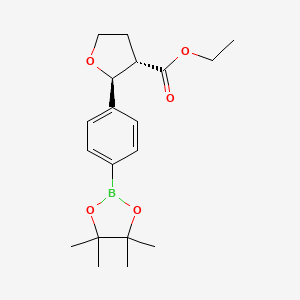
(4-((2S,3S)-3-(Ethoxycarbonyl)tetrahydrofuran-2-YL)phenyl)boronic acid pinacol ester
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
(4-((2S,3S)-3-(Ethoxycarbonyl)tetrahydrofuran-2-YL)phenyl)boronic acid pinacol ester is a complex organic compound that features a boronic acid ester group attached to a phenyl ring, which is further substituted with a tetrahydrofuran ring bearing an ethoxycarbonyl group
Métodos De Preparación
Synthetic Routes and Reaction Conditions
The synthesis of (4-((2S,3S)-3-(Ethoxycarbonyl)tetrahydrofuran-2-YL)phenyl)boronic acid pinacol ester typically involves multiple steps. One common approach is to start with the preparation of the tetrahydrofuran ring, which can be achieved through the cyclization of a suitable diol precursor. The ethoxycarbonyl group is then introduced via esterification. The phenyl ring is subsequently attached through a coupling reaction, and the boronic acid pinacol ester group is introduced using a boronic acid derivative and pinacol under appropriate conditions.
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but optimized for large-scale synthesis. This includes the use of continuous flow reactors, automated synthesis platforms, and advanced purification techniques to ensure high yield and purity.
Análisis De Reacciones Químicas
Types of Reactions
(4-((2S,3S)-3-(Ethoxycarbonyl)tetrahydrofuran-2-YL)phenyl)boronic acid pinacol ester can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized to introduce additional functional groups or to modify existing ones.
Reduction: Reduction reactions can be used to remove oxygen-containing groups or to convert the ester to an alcohol.
Substitution: The boronic acid ester group can participate in Suzuki-Miyaura cross-coupling reactions to form new carbon-carbon bonds.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.
Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are often used.
Substitution: Palladium catalysts are typically employed in Suzuki-Miyaura cross-coupling reactions.
Major Products
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield carboxylic acids or ketones, while reduction can produce alcohols. Substitution reactions can result in a wide variety of biaryl compounds.
Aplicaciones Científicas De Investigación
Chemistry
In chemistry, (4-((2S,3S)-3-(Ethoxycarbonyl)tetrahydrofuran-2-YL)phenyl)boronic acid pinacol ester is used as a building block for the synthesis of more complex molecules. Its boronic acid ester group makes it particularly useful in cross-coupling reactions, which are essential for constructing carbon-carbon bonds in organic synthesis.
Biology and Medicine
In biology and medicine, this compound may be explored for its potential as a drug candidate or as a tool for studying biological processes. Its unique structure allows it to interact with various biological targets, making it a valuable compound for medicinal chemistry research.
Industry
In industry, this compound can be used in the development of new materials, such as polymers and coatings, due to its ability to form stable bonds and its functional versatility.
Mecanismo De Acción
The mechanism of action of (4-((2S,3S)-3-(Ethoxycarbonyl)tetrahydrofuran-2-YL)phenyl)boronic acid pinacol ester involves its interaction with specific molecular targets. The boronic acid ester group can form reversible covalent bonds with diols and other nucleophiles, which can modulate the activity of enzymes or other proteins. This interaction can affect various biochemical pathways, leading to changes in cellular function.
Comparación Con Compuestos Similares
Similar Compounds
Phenylboronic acid pinacol ester: Lacks the tetrahydrofuran and ethoxycarbonyl groups, making it less versatile in certain applications.
(4-(Hydroxymethyl)phenyl)boronic acid pinacol ester: Contains a hydroxymethyl group instead of the tetrahydrofuran ring, which may alter its reactivity and biological activity.
(4-(Methoxycarbonyl)phenyl)boronic acid pinacol ester: Features a methoxycarbonyl group instead of the ethoxycarbonyl group, which can influence its chemical properties and applications.
Uniqueness
(4-((2S,3S)-3-(Ethoxycarbonyl)tetrahydrofuran-2-YL)phenyl)boronic acid pinacol ester is unique due to its combination of functional groups, which provide a balance of reactivity and stability. This makes it a valuable compound for a wide range of applications in organic synthesis, medicinal chemistry, and material science.
Propiedades
Fórmula molecular |
C19H27BO5 |
|---|---|
Peso molecular |
346.2 g/mol |
Nombre IUPAC |
ethyl (2S,3S)-2-[4-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)phenyl]oxolane-3-carboxylate |
InChI |
InChI=1S/C19H27BO5/c1-6-22-17(21)15-11-12-23-16(15)13-7-9-14(10-8-13)20-24-18(2,3)19(4,5)25-20/h7-10,15-16H,6,11-12H2,1-5H3/t15-,16+/m0/s1 |
Clave InChI |
ZQLLMNOCQFSOAI-JKSUJKDBSA-N |
SMILES isomérico |
B1(OC(C(O1)(C)C)(C)C)C2=CC=C(C=C2)[C@@H]3[C@H](CCO3)C(=O)OCC |
SMILES canónico |
B1(OC(C(O1)(C)C)(C)C)C2=CC=C(C=C2)C3C(CCO3)C(=O)OCC |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.



![N'-[imino(3-pyridinyl)methyl]benzohydrazide](/img/structure/B13358275.png)
![4-Chlorophenyl {3-[1-(methylsulfonyl)-4-piperidinyl][1,2,4]triazolo[3,4-b][1,3,4]thiadiazol-6-yl}methyl ether](/img/structure/B13358281.png)
![((1R,4S)-7,7-Dimethyl-2-oxobicyclo[2.2.1]heptan-1-yl)methanesulfonyl chloride hydrate](/img/structure/B13358287.png)

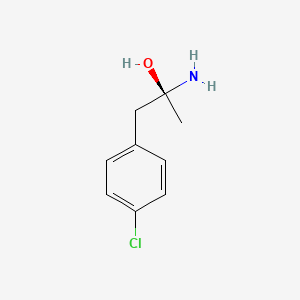
![3-[6-(4-Fluorophenyl)[1,2,4]triazolo[3,4-b][1,3,4]thiadiazol-3-yl]-2-methylimidazo[1,2-a]pyridine](/img/structure/B13358301.png)

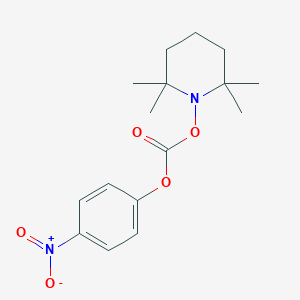
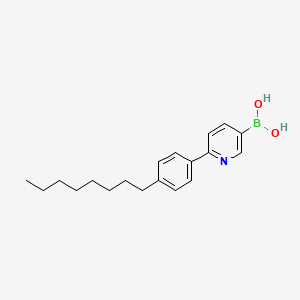
![3-[(Tert-butylsulfanyl)methyl]-6-(2-methyl-3-furyl)[1,2,4]triazolo[3,4-b][1,3,4]thiadiazole](/img/structure/B13358324.png)
![N~4~,N~4~'-dipropyl[1,1'-biphenyl]-4,4'-disulfonamide](/img/structure/B13358326.png)
![3-[1-(Methylsulfonyl)-3-piperidinyl]-6-(3,4,5-trimethoxyphenyl)[1,2,4]triazolo[3,4-b][1,3,4]thiadiazole](/img/structure/B13358329.png)
